molecular formula C12H25Br B3007058 1-Bromododecane-1-D2 CAS No. 2159-25-3

1-Bromododecane-1-D2

Cat. No.: B3007058
CAS No.: 2159-25-3
M. Wt: 251.248
InChI Key: PBLNBZIONSLZBU-XUWBISKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromododecane-1-D2 is a deuterated derivative of 1-Bromododecane, a bromoalkane with the chemical formula Br(CH₂)₁₁CH₃. This compound is a colorless liquid used primarily as a long-chain alkylating agent to enhance the lipophilicity and hydrophobicity of organic molecules for various biological applications .

Chemical Reactions Analysis

1-Bromododecane-1-D2 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.

    Common Reagents and Conditions: Typical reagents include sodium hydroxide for substitution reactions and hydrogen peroxide for oxidation reactions. .

Mechanism of Action

The mechanism of action of 1-Bromododecane-1-D2 involves its role as an alkylating agent. It reacts with nucleophiles, introducing a long alkyl chain that increases the lipophilicity and hydrophobicity of the target molecule. This modification can affect the molecule’s solubility, processability, and biological activity .

Comparison with Similar Compounds

1-Bromododecane-1-D2 can be compared with other similar compounds, such as:

This compound stands out due to its deuterated nature, which can be useful in specific research applications requiring isotopic labeling.

Properties

IUPAC Name

1-bromo-1,1-dideuteriododecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25Br/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3/i12D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLNBZIONSLZBU-XUWBISKJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCCCCCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.